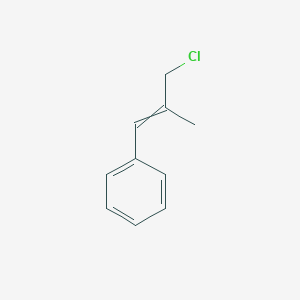

(3-Chloro-2-methylprop-1-en-1-yl)benzene

Description

Properties

CAS No. |

55131-21-0 |

|---|---|

Molecular Formula |

C10H11Cl |

Molecular Weight |

166.65 g/mol |

IUPAC Name |

(3-chloro-2-methylprop-1-enyl)benzene |

InChI |

InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

InChI Key |

QYTYCRLWGPZTFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the photochemical chlorination of 2,3-dimethyl biphenyl. Under controlled lighting, chlorine gas reacts with 2,3-dimethyl biphenyl at 40–120°C to yield (3-chloro-2-methylprop-1-en-1-yl)benzene as a secondary product alongside 2-chloromethyl-3-methyl diphenyl (CMMBP).

Key steps :

Catalytic Optimization

The use of palladium-carbon (Pd/C) or Raney nickel catalysts under hydrogen pressure (0.1–0.6 MPa) enhances selectivity for the mono-chlorinated product. For example, Pd/C at 50°C for 6 hours achieves a 97.6% recovery of unreacted 2,3-dimethyl biphenyl, allowing its reuse in subsequent batches.

Table 1: Chlorination Method Performance

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | 40–120°C | |

| Yield of Target Compound | 29.6–38.9% | |

| Catalyst Efficiency | Pd/C > Raney Nickel |

Grignard Reagent-Mediated Synthesis

Dibromocyclopropane Intermediate Route

An alternative pathway employs dibromocyclopropane precursors reacted with Grignard reagents (e.g., EtMgBr) in tetrahydrofuran (THF). This method, adapted from allene synthesis protocols, proceeds via a ring-opening mechanism:

Advantages :

Boron-Based Intermediate Modification

Modifying the Grignard approach with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates improves yield stability. For instance, coupling 3-chlorophenylallene with boron esters under copper(I) iodide catalysis achieves 62–87% isolated yields.

Critical Factors :

-

Solvent Choice : Dioxane outperforms THF in minimizing side reactions.

-

Catalyst Loading : 0.5 equiv CuI optimizes reaction kinetics without over-oxidation.

Comparative Analysis of Methods

Yield and Efficiency

Byproduct Management

-

Chlorination generates 2-methyl-3-chloromethyl biphenyl (29.6% yield), necessitating iterative distillation.

-

Grignard methods produce magnesium bromide salts , easily removed via aqueous extraction.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of plastics, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which (3-Chloro-2-methylprop-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene chain can undergo addition reactions. These interactions can affect biochemical pathways and lead to the formation of different products .

Comparison with Similar Compounds

Key Compounds for Comparison:

Methallyl Chloride (3-Chloro-2-methylpropene)

- Structure : CH₂=C(CH₃)-CH₂Cl (lacks the benzene ring).

- Properties : Lower molecular weight (90.55 g/mol), boiling point 72–74°C. Reactive in radical and nucleophilic substitution reactions due to the allylic chloride .

- Applications : Precursor for polymers, pharmaceuticals, and pesticides.

Properties: Higher volatility (boiling point 156°C), non-polar, and less reactive toward electrophiles compared to chlorinated analogues .

1-Chloro-3-(prop-2-en-1-yloxy)benzene

- Structure : Benzene-O-CH₂-CH=CH₂ with a chlorine at position 3.

- Properties : Molecular weight 168.62 g/mol; polar due to the ether linkage, influencing solubility in organic solvents .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Compounds

Notes:

- The benzene ring in “this compound” increases molecular weight and boiling point compared to methallyl chloride.

- Chlorine at the propenyl chain’s position 3 enhances electrophilic reactivity compared to allylbenzene.

Spectral Data and Structural Elucidation

Spectral characterization of such compounds typically relies on ¹H NMR, ¹³C NMR, and IR spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.